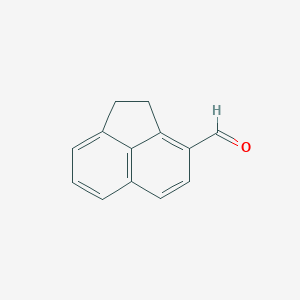
1,2-Dihydroacenaphthylene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydroacenaphthylene-3-carbaldehyde is an organic compound with the molecular formula C13H10O. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an aldehyde group attached to the acenaphthene structure, making it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylene-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1,2-dihydroacenaphthylene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The compound is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
1,2-Dihydroacenaphthylene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,2-Dihydroacenaphthylene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-dihydroacenaphthylene-3-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
1,2-Dihydroacenaphthylene-3-carbaldehyde can be compared with other similar compounds such as:
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the aldehyde group.
Acenaphthylene: Another derivative of acenaphthene with a double bond in the structure.
1,2-Dihydroacenaphthylene: The parent compound without the aldehyde group.
The uniqueness of this compound lies in its aldehyde functionality, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
92378-92-2 |
|---|---|
分子式 |
C13H10O |
分子量 |
182.22 g/mol |
IUPAC 名称 |
1,2-dihydroacenaphthylene-3-carbaldehyde |
InChI |
InChI=1S/C13H10O/c14-8-11-5-4-9-2-1-3-10-6-7-12(11)13(9)10/h1-5,8H,6-7H2 |
InChI 键 |
VEALXHWSYJYDKI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


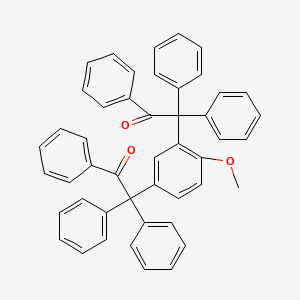


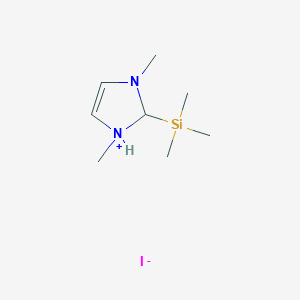
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
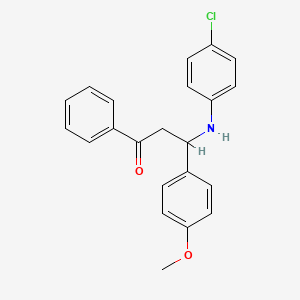
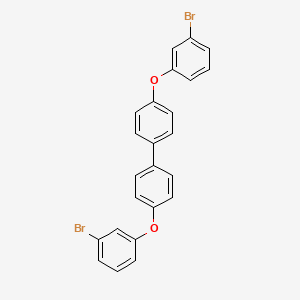
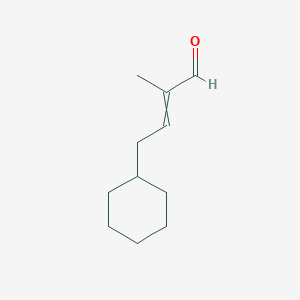
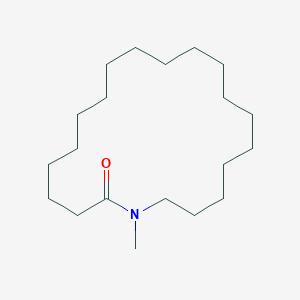
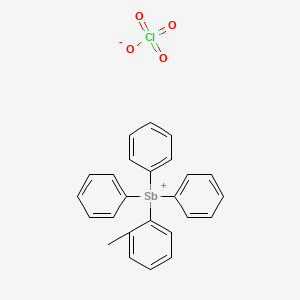
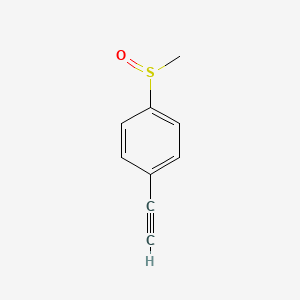
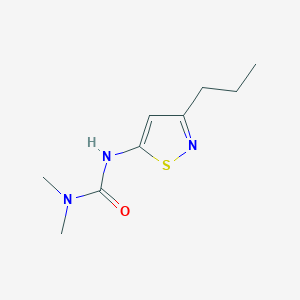
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
